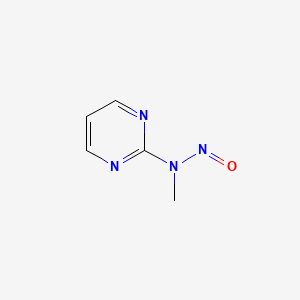

N-methyl-N-pyrimidin-2-ylnitrous amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-N-pyrimidin-2-ylnitrous amide is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol It is a derivative of pyrimidine, characterized by the presence of a nitroso group bonded to a methylated amine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-methyl-N-pyrimidin-2-ylnitrous amide can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of various methylating agents such as methanol, dimethyl sulfoxide (DMSO), formaldehyde, and formic acid . The reaction typically proceeds under mild conditions, avoiding the need for harsh reagents or extreme temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques to remove impurities and by-products, ensuring the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-N-pyrimidin-2-ylnitrous amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation, and reducing agents such as hydrogen or metal hydrides for reduction reactions . The reactions are typically carried out under solvent-free conditions or in the presence of mild solvents to ensure high yields and minimal side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

N-methyl-N-pyrimidin-2-ylnitrous amide has been explored for its role in the development of novel therapeutic agents. It is particularly noteworthy for its application in synthesizing compounds that inhibit receptor tyrosine kinases, which are crucial in cancer treatment.

Case Study: Anticancer Activity

A study reported the synthesis of derivatives of this compound, which exhibited significant anticancer activity against the A549 lung cancer cell line. The derivatives were found to outperform established drugs like imatinib in terms of potency, indicating their potential as effective anticancer agents .

The compound has demonstrated a wide range of biological activities, including:

- Antibacterial and Antifungal Properties : Derivatives of this compound have shown effectiveness against various bacterial and fungal strains, suggesting potential use as antimicrobial agents .

- Antioxidant Activity : The antioxidant properties of these derivatives were comparable to ascorbic acid, indicating their utility in combating oxidative stress-related conditions .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of other complex organic compounds. For instance, it is used in the synthesis of advanced intermediates for drugs like nilotinib and imatinib, which are critical in treating chronic myelogenous leukemia (CML) and other cancers .

Analytical Applications

In addition to its medicinal uses, this compound is utilized in analytical chemistry for method development and validation. It plays a role in quality control processes within pharmaceutical manufacturing, ensuring the efficacy and safety of drug formulations .

Pharmacokinetics and Toxicology

Research into the pharmacokinetic profiles of this compound derivatives indicates favorable absorption and distribution characteristics, making them suitable candidates for further development into therapeutic agents. Toxicological studies are ongoing to assess their safety profiles comprehensively.

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity against A549 cells; superior to imatinib |

| Biological Activity | Effective against bacterial and fungal strains; antioxidant properties comparable to ascorbic acid |

| Synthetic Intermediates | Used in synthesis of nilotinib and imatinib intermediates |

| Analytical Applications | Method validation for quality control in pharmaceuticals |

| Pharmacokinetics & Toxicology | Favorable absorption profiles; ongoing toxicological assessments |

Mécanisme D'action

The mechanism of action of N-methyl-N-pyrimidin-2-ylnitrous amide involves its interaction with cellular macromolecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The nitroso group is metabolized by microsomal mixed function oxidases, producing reactive intermediates that can alkylate DNA and other cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosomorpholine (NMOR)

- N-Nitrosopyrrolidine (NPYR)

Uniqueness

N-methyl-N-pyrimidin-2-ylnitrous amide is unique due to its specific structure, which includes a pyrimidine ring and a nitroso group bonded to a methylated amine. This structure imparts distinct chemical and biological properties, differentiating it from other nitrosamines.

Propriétés

Numéro CAS |

16220-53-4 |

|---|---|

Formule moléculaire |

C5H6N4O |

Poids moléculaire |

138.13 |

Nom IUPAC |

N-methyl-N-pyrimidin-2-ylnitrous amide |

InChI |

InChI=1S/C5H6N4O/c1-9(8-10)5-6-3-2-4-7-5/h2-4H,1H3 |

Clé InChI |

FFAKTTSIWQDVFH-UHFFFAOYSA-N |

SMILES |

CN(C1=NC=CC=N1)N=O |

Synonymes |

Pyrimidine, 2-(methylnitrosamino)- (8CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.